molecular formula C20H17N3O2 B11311848 N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11311848
M. Wt: 331.4 g/mol
InChI Key: WCCUHMXUSIZWCE-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the pyrazole ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17N3O2/c1-14-16-9-5-6-10-17(16)25-19(14)20(24)22-18-11-12-21-23(18)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,24)

InChI Key

WCCUHMXUSIZWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=NN3CC4=CC=CC=C4

Origin of Product

United States

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